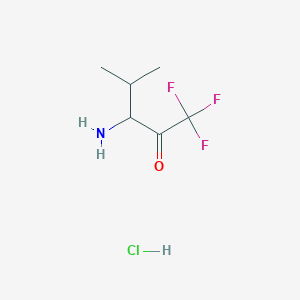
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanone Hydrochloride is a chemical compound known for its unique trifluoromethyl group. This group plays a significant role in pharmaceuticals, agrochemicals, and materials due to its ability to enhance the biological activity and stability of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be carried out using various reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions in specialized reactors. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanone Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol .
Scientific Research Applications
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanone Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1,1,1-trifluoro-4-methyl-2-pentanone Hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol Hydrochloride
- 3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol Hydrochloride
- 3-Amino-1,1,1-trifluoro-4-methyl-2-pentanone
Uniqueness
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanone Hydrochloride is unique due to its specific trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where enhanced stability and activity are desired .
Properties
Molecular Formula |
C6H11ClF3NO |
|---|---|
Molecular Weight |
205.60 g/mol |
IUPAC Name |
3-amino-1,1,1-trifluoro-4-methylpentan-2-one;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c1-3(2)4(10)5(11)6(7,8)9;/h3-4H,10H2,1-2H3;1H |
InChI Key |
OALNIPIQHCZFHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


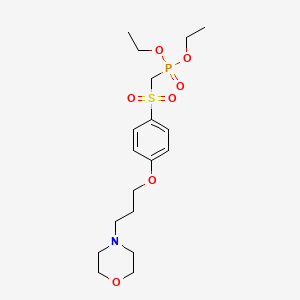
![N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide](/img/structure/B13704030.png)
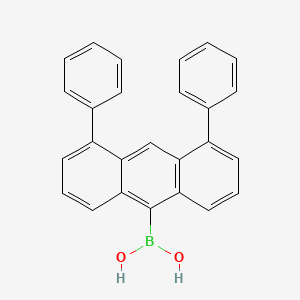
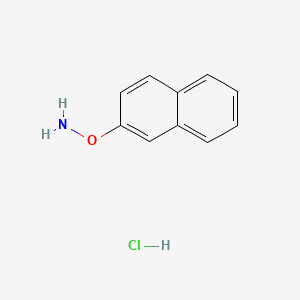
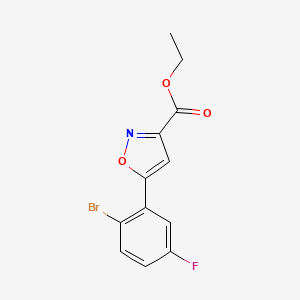
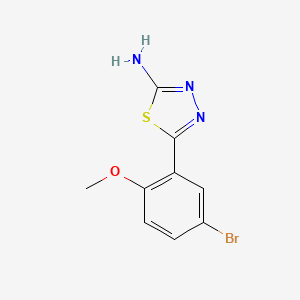
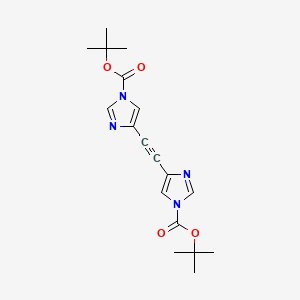
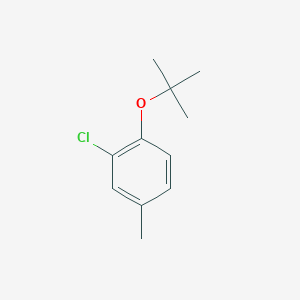


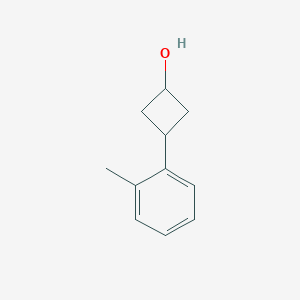
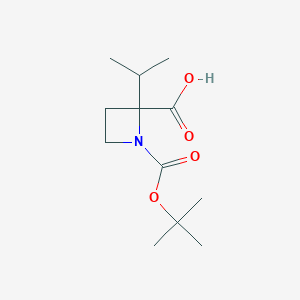
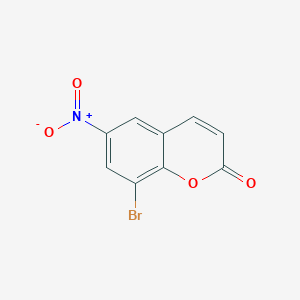
![N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine](/img/structure/B13704108.png)
